![molecular formula C12H14ClNO B7513171 N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and epilepsy.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have anticonvulsant properties, making it a potential treatment option for individuals with epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to be effective in animal models of addiction and epilepsy, making it a useful tool for studying these conditions. However, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is a potent inhibitor of GABA aminotransferase, which can have unintended effects on other neurotransmitters in the brain.
Orientations Futures
There are a number of potential future directions for research on N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is in the development of new treatments for addiction. N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has shown promise in reducing drug-seeking behavior in animal models, and further research may lead to the development of new medications for the treatment of addiction. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may have potential applications in the treatment of other neurological conditions, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Méthodes De Synthèse
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a cyclopropanation reaction, followed by amination and chlorination steps. The final product is purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. This suggests that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may be a viable treatment option for individuals struggling with addiction.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMOVFQJMKMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
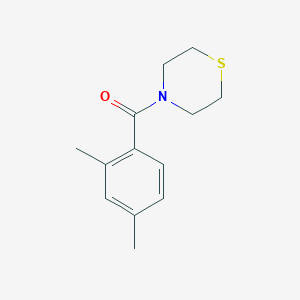
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
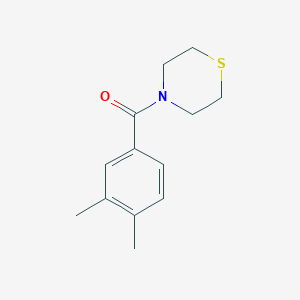
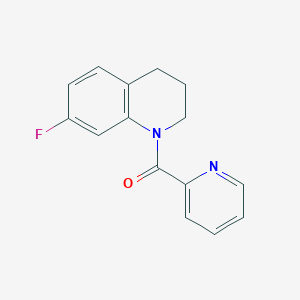
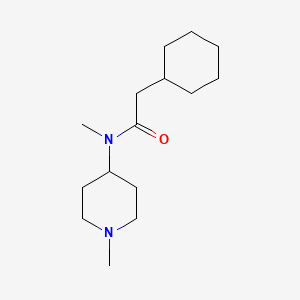
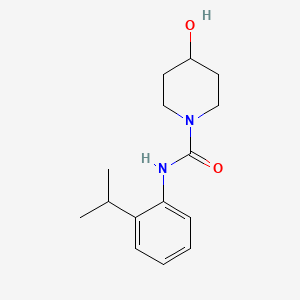
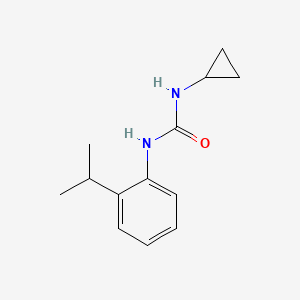
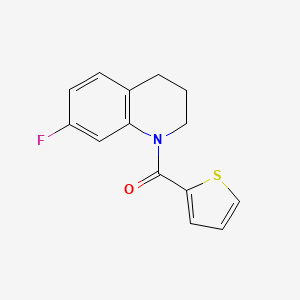
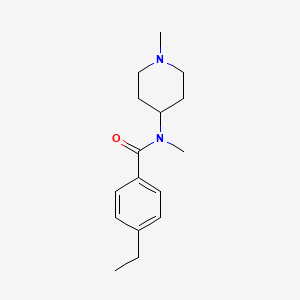
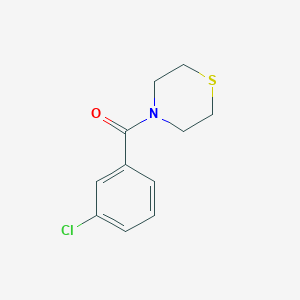
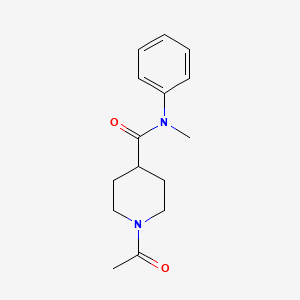
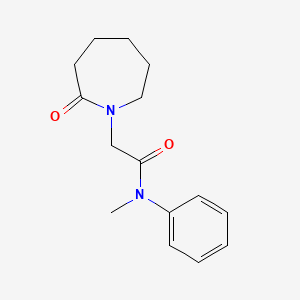
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)